N-(Phosphonomethyl)glycine--N,N-diethylethanamine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) is a compound that is commonly known as glyphosate. It is a broad-spectrum systemic herbicide and crop desiccant. Glyphosate is an organophosphorus compound, specifically a phosphonate, which acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This enzyme is involved in the synthesis of three aromatic amino acids: tyrosine, tryptophan, and phenylalanine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) involves the reaction of glycine with formaldehyde and phosphorous acid. The reaction typically occurs under acidic conditions and involves the formation of a phosphonomethyl group on the glycine molecule. The reaction can be summarized as follows: [ \text{Glycine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{N-(Phosphonomethyl)glycine} ]
Industrial Production Methods
Industrial production of glyphosate involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required purity standards. The production process is designed to be efficient and cost-effective, allowing for the large-scale manufacture of glyphosate for agricultural use .
Chemical Reactions Analysis
Types of Reactions
N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) undergoes several types of chemical reactions, including:
Oxidation: Glyphosate can be oxidized to form aminomethylphosphonic acid (AMPA).
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Glyphosate can undergo substitution reactions where the phosphonomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Aminomethylphosphonic acid (AMPA)
Reduction: Reduced derivatives of glyphosate
Substitution: Various substituted phosphonomethyl derivatives
Scientific Research Applications
N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its effects on plant physiology and biochemistry.
Medicine: Investigated for potential therapeutic applications, although its primary use remains in agriculture.
Industry: Widely used as a herbicide in agriculture to control weeds and improve crop yields.
Mechanism of Action
The mechanism of action of N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This enzyme is crucial for the biosynthesis of aromatic amino acids in plants. By inhibiting EPSP, glyphosate disrupts the production of essential amino acids, leading to the death of the plant. The molecular target of glyphosate is the EPSP enzyme, and the pathway involved is the shikimate pathway .
Comparison with Similar Compounds
Similar Compounds
Aminomethylphosphonic acid (AMPA): A major degradation product of glyphosate.
N,N-Bis(phosphonomethyl)glycine: Another organophosphorus compound with similar properties.
Iminodi(methylphosphonic acid): A related compound with similar chemical structure.
Uniqueness
N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) is unique due to its specific mode of action as an EPSP inhibitor. This makes it highly effective as a herbicide, particularly in agricultural settings where it is used to control a wide range of weeds without affecting the crops .
Properties
CAS No. |
55024-47-0 |
---|---|
Molecular Formula |
C9H23N2O5P |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
N,N-diethylethanamine;2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C6H15N.C3H8NO5P/c1-4-7(5-2)6-3;5-3(6)1-4-2-10(7,8)9/h4-6H2,1-3H3;4H,1-2H2,(H,5,6)(H2,7,8,9) |
InChI Key |
WGQXGEHRJAEFPO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C(C(=O)O)NCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.